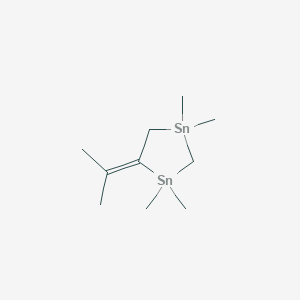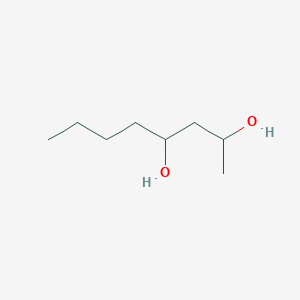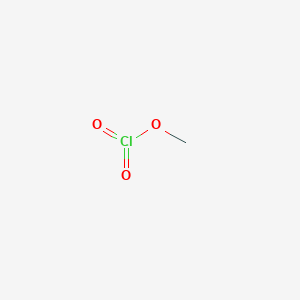
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is a complex organic compound known for its unique structure and properties This compound belongs to the class of polyamines and is characterized by its multiple methyl groups attached to a triazacycloheptacosane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium typically involves multi-step organic reactions. One common method includes the reaction of triethylenetetramine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
類似化合物との比較
Similar Compounds
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- Hexamethylbenzene
- Triethylenetetramine
Comparison
Compared to similar compounds, 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is unique due to its larger and more complex structure, which provides it with distinct chemical and physical properties. Its multiple methyl groups and triazacycloheptacosane backbone contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
| 90213-85-7 | |
分子式 |
C30H66N3+3 |
分子量 |
468.9 g/mol |
IUPAC名 |
1,1,10,10,19,19-hexamethyl-1,10,19-triazoniacycloheptacosane |
InChI |
InChI=1S/C30H66N3/c1-31(2)25-19-13-7-9-15-21-27-32(3,4)29-23-17-11-12-18-24-30-33(5,6)28-22-16-10-8-14-20-26-31/h7-30H2,1-6H3/q+3 |
InChIキー |
RZUIHLZFHKOFGH-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCCCCCCC[N+](CCCCCCCC[N+](CCCCCCCC1)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
